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Compound of Interest

Compound Name: PF-06282999

A Comparative Guide to the Myeloperoxidase Inhibitors PF-06282999 and PF-1355

Introduction

Myeloperoxidase (MPO) is a pivotal enzyme in the human immune system, primarily found in
neutrophils. It catalyzes the formation of hypochlorous acid (HOCI) and other reactive oxidants,
which are crucial for pathogen destruction. However, excessive MPO activity is implicated in
the pathology of numerous inflammatory conditions, including cardiovascular and renal
diseases, by promoting oxidative damage and inflammation.[1] This has led to the development
of MPO inhibitors as potential therapeutic agents.

This guide provides a detailed comparison of two prominent, structurally analogous MPO
inhibitors developed by Pfizer: PF-06282999 and PF-1355. Both are selective, mechanism-
based inactivators of MPO, but they exhibit distinct pharmacological profiles.[2] This document
Is intended for researchers, scientists, and drug development professionals, offering a
comprehensive overview based on available preclinical data.

Mechanism of Action: Irreversible MPO Inactivation

Both PF-06282999 and PF-1355 are classified as 2-thiouracil mechanism-based inhibitors.[3]
[4] Their inhibitory action is not immediate but occurs in a time-dependent manner that requires
the catalytic activity of the MPO enzyme itself.[5]

The process begins with MPO converting hydrogen peroxide (H202) to a more reactive state.
The inhibitor, acting as a substrate, is then oxidized by the activated MPO. This leads to the
formation of a reactive intermediate that covalently binds to the enzyme, resulting in its
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irreversible inactivation.[5][6] This mechanism ensures high selectivity for MPO, as the inhibitor
is only activated in the presence of MPO's enzymatic activity. PF-06282999 has demonstrated
high selectivity for MPO over other enzymes like thyroid peroxidase and cytochrome P450
iIsoforms.[5]

Below is a diagram illustrating this shared mechanism of action.
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Mechanism of Irreversible MPO Inactivation.

Comparative Performance Data
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The following tables summarize the available quantitative data for PF-06282999 and PF-1355,

allowing for a direct comparison of their potency and pharmacokinetic properties.

Table 1: In Vitro Potency

Parameter PF-06282999 PF-1355 Assay Context
Inhibition of MPO
0.97 uM (NET activity in stimulated
ICso 1.9 pM[6][7] _ _
formation)[1] human neutrophils or

whole blood

1.65 UM (Taurine

Chloramines)[1]

ECso

3.8 uM[7]

1.47 pM (Taurine
Chlorination)[4]

Effective
concentration in
plasma or cell-based

assays

2.03 uM (Human
Blood)[4]

Table 2: Pharmacokinetics (PF-06282999)

Data for PF-1355 pharmacokinetics is not readily available in the public domain.
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Parameter Mouse Rat Dog Monkey Human
Oral
_ o 100% 86% 75% 76% N/A
Bioavailability
Plasma
10.1 41.8 3.39 10.3
Clearance ) ) ) ) N/A
mL/min/kg mL/min/kg mL/min/kg mL/min/kg
(CLp)
Volume of
Distribution 0.5 L/kg 2.1 L/kg 1.0 L/kg 0.9 L/kg N/A
(Vdss)
Terminal Half-
_ 0.75h 3.3h 20h 1.9h N/A
life (t1/2)
Blood/Plasma
11 11 0.91 1.2 0.94

Ratio

Data sourced from MedChemExpress, citing Dong JQ, et al. (2016).[7][8]

Experimental Protocols

Detailed, step-by-step protocols are proprietary. However, based on published literature, the
principles of the key assays used to characterize these inhibitors can be described.

Human Whole Blood Assay (for MPO Activity)

This ex vivo assay is crucial for understanding an inhibitor's efficacy in a complex biological
matrix.

e Preparation: Freshly drawn human whole blood is collected in heparinized tubes.

e Incubation: The test compound (PF-06282999 or PF-1355) is added to the blood at various
concentrations and incubated.

 Stimulation: Neutrophils within the blood are stimulated, typically with Lipopolysaccharide
(LPS), to induce the release of MPO. This incubation usually lasts for several hours (e.g., 4
hours).
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o MPO Capture: Plasma is separated, and MPO is captured from the plasma using microtiter
plates coated with an anti-MPO antibody.

» Activity Measurement: The captured MPO is washed to remove the inhibitor. The residual
enzymatic activity is then measured by adding a substrate solution (e.g., Amplex Red and
H20:2) and quantifying the product formation via fluorescence or absorbance.

e Analysis: The ICso value is calculated by plotting the residual MPO activity against the

inhibitor concentration.
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Workflow for the Human Whole Blood MPO Assay.

Taurine Chloramine Assay

This assay measures the direct chlorinating activity of MPO, a primary physiological function.

¢ Cell Isolation: Human neutrophils are isolated from the blood of healthy donors.
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 Incubation: Isolated neutrophils are treated with the inhibitor (PF-1355) or a vehicle control.

o Stimulation: The neutrophils are then stimulated with an agent like Phorbol Myristate Acetate
(PMA) in a medium containing taurine.

o Chloramine Formation: Active MPO released by the neutrophils catalyzes the reaction
between H202 and chloride ions to form HOCI. The HOCI is then trapped by taurine to form
the more stable taurine chloramine.

» Detection: The amount of taurine chloramine produced is quantified. A common method
involves reacting the taurine chloramine with 3,3',5,5'-tetramethylbenzidine (TMB) in the
presence of iodide, which produces a blue-colored product that can be measured
spectrophotometrically.

e Analysis: The ICso is determined by comparing the amount of taurine chloramine produced in
the presence of the inhibitor to the control.

Summary and Conclusion

Both PF-06282999 and PF-1355 are potent, selective, and irreversible inhibitors of
myeloperoxidase, operating through a mechanism-based inactivation pathway.

» Potency: Based on the available in vitro data, PF-1355 appears to be slightly more potent
than PF-06282999 in cell-based assays, exhibiting lower ICso and ECso values in assays for
NET formation and taurine chlorination.[1][4]

o Pharmacokinetics: Extensive pharmacokinetic data is available for PF-06282999,
demonstrating good oral bioavailability and low to moderate clearance across several
preclinical species.[5][7] This robust dataset was sufficient to advance PF-06282999 to first-
in-human studies.[5][6] Publicly available pharmacokinetic data for PF-1355 is limited,
making a direct comparison in this area difficult.

o Clinical Development: PF-06282999 has progressed to clinical trials, indicating a favorable
overall pharmacological and safety profile.[5]

In conclusion, while both compounds are effective MPO inhibitors with a shared mechanism,
PF-06282999 has a more extensively characterized pharmacokinetic profile and has advanced
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further in clinical development. PF-1355 shows high potency in preclinical models of vasculitis
and glomerulonephritis, suggesting its therapeutic potential in vascular and renal diseases.[3]
[8][9] The choice between these or similar MPO inhibitors for future research or development
would depend on the specific therapeutic context, balancing in vitro potency with in vivo
pharmacokinetic and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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